2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Description
2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiophene ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The compound’s structure integrates multiple pharmacophoric elements:
- Benzamide group: A common scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., kinase or protease targets) due to its hydrogen-bonding capacity.
- Thiophene ring: Enhances aromatic stacking interactions and metabolic stability compared to phenyl rings.
- 1,2,4-Oxadiazole: A heterocycle known for its electron-withdrawing properties and role in improving bioavailability.
- Cyclopropyl substituent: Introduces steric and electronic effects that modulate binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-4-2-1-3-10(12)14(21)19-16-11(7-8-23-16)15-18-13(20-22-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQIYKBGHBGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer activities. Specifically, derivatives of this compound have been studied for their ability to inhibit various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzamide derivatives can exhibit significant antibacterial and antifungal activities.
-
Mechanism of Action :
- The antibacterial action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Studies :
Drug Design and Development
The structural features of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide make it a valuable scaffold in drug design.
- Structure-Activity Relationship (SAR) :
- Case Studies :
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole and thiophene rings may play a crucial role in binding to these targets, while the benzamide moiety could be involved in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the oxadiazole substituent, aromatic systems, or amide linkages. Below is a detailed comparison with key derivatives (Table 1) and their implications:
Table 1: Structural Comparison of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide and Analogs
Key Insights from Structural Variations
Oxadiazole Substituents: The cyclopropyl group in the target compound introduces steric hindrance and electron-rich characteristics compared to the methyl group in 941378-50-3. This may enhance binding selectivity in hydrophobic pockets .
Aromatic Systems :
- Thiophene (target compound) offers π-π stacking efficiency and metabolic resistance over cyclohexyl (941378-50-3) or dichlorophenyl (1049734-86-2) systems.
- Methoxyphenyl groups (e.g., 1008402-51-4) improve solubility but reduce lipophilicity, impacting membrane permeability.
Amide Linkages :
- Benzamide (target compound) provides rigidity and planar geometry, favoring enzyme active-site binding. Propanamide derivatives (e.g., 1008402-51-4) introduce conformational flexibility, which may benefit allosteric modulation.
Hypothetical Pharmacological Implications
While experimental data are unavailable in the provided evidence, structural trends suggest:
- The target compound’s cyclopropyl-thiophene-oxadiazole combination may optimize balance between solubility and membrane penetration.
- Analogs with triazole or methoxy groups (e.g., 1049734-86-2, 1008402-51-4) could prioritize solubility or metal chelation, respectively.
Biological Activity
The compound 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is part of a class of molecules that have garnered attention for their diverse biological activities, particularly in drug discovery. This article examines the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.8 g/mol. The structure features a chloro group, an oxadiazole moiety, and a thiophene ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities:
-
Anticancer Activity :
- A study highlighted the efficacy of 1,2,4-oxadiazole derivatives in inhibiting various cancer cell lines. For instance, derivatives showed significant antiproliferative effects against human colon adenocarcinoma (HT-29) and breast cancer cell lines with IC50 values around 92.4 µM for specific compounds .
- The presence of the oxadiazole ring is crucial for enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
The mechanisms by which this compound exerts its biological effects include:
- Interaction with Protein Targets : The compound may interact with specific proteins involved in cell signaling pathways related to cancer and inflammation.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
- Anticancer Efficacy :
- Enzyme Inhibition :
Data Tables
| Activity Type | IC50 Values (µM) | Target Cell Lines |
|---|---|---|
| Anticancer | ~92.4 | HT-29 (colon adenocarcinoma), MCF7 (breast) |
| Antimicrobial | Varies | Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Varies | HDACs, RET kinase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
